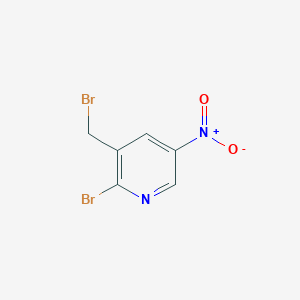

2-Bromo-3-(bromomethyl)-5-nitropyridine

Katalognummer B8437045

Molekulargewicht: 295.92 g/mol

InChI-Schlüssel: CGCFAJHJPYXLPG-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08816082B2

Procedure details

A 75 mL pressure vessel was charged with 2-bromo-3-methyl-5-nitropyridine (540 mg, 2.49 mmol), N-bromo-succinimide (452 mg, 2.54 mmol), 1,1′-azobis(cyclohexanecarbonitrile) (61 mg, 0.25 mmol) and 25 mL CCl4, The vessel was closed with a rubber septum and thoroughly purged with Argon. The rubber septum was switched to a Teflon cap and the reaction mixture was stirred at 100° C. for 42 h. The mixture was cooled to RT, filtered to remove the succinimide byproduct, washed with CCl4 and concentrated under vacuum. The crude residue was purified by chromatography on silica gel (using a solvent gradient from 1% to 20% EtOAc in hexanes) in order to isolate the desired product as a yellow oil (316 mg; 74% yield based on the amount of recovered starting material), along with some dibromonated byproduct (142 mg) and unreacted starting material (228 mg).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[Br:12]N1C(=O)CCC1=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:7]([CH2:8][Br:12])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

540 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC=C(C=C1C)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

452 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

61 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred at 100° C. for 42 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was closed with a rubber septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thoroughly purged with Argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to RT

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the succinimide byproduct

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with CCl4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was purified by chromatography on silica gel (

|

Outcomes

Product

Details

Reaction Time |

42 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC=C(C=C1CBr)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |